4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c7-4-3-9(1-2-10)8-5(4)6(11)12/h3,10H,1-2,7H2,(H,11,12) |
InChI Key |
SPRIYZANYROUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of hydrazines with β-ketoesters, followed by cyclization and functional group modifications. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the pyrazole ring, which can then be further functionalized to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol.
Scientific Research Applications
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The hydroxyethyl group in the target compound improves water solubility compared to phenyl or chlorophenyl analogs, which are more lipophilic. However, aromatic substituents (e.g., phenyl, chlorophenyl) may enhance binding to hydrophobic enzyme pockets .
- Hydrogen Bonding: The amino and carboxylic acid groups facilitate intermolecular hydrogen bonding, as demonstrated in the crystal structure of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid .
Q & A
Q. What are the established synthetic routes for 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves functionalization of the pyrazole core. A common method is alkaline hydrolysis of ethyl esters under controlled conditions. For example, ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate can be hydrolyzed using NaOH in THF/MeOH (1:1 v/v) at 333 K for 4 hours, followed by acidification to yield the carboxylic acid derivative . Similar protocols can be adapted for the hydroxyethyl-substituted variant by modifying the starting material.
Q. How is the structural integrity of this compound validated in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For pyrazole derivatives, SCXRD analysis reveals bond angles, hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions), and stereochemical details . Complementary techniques like -NMR and ESI-MS are used to verify purity and molecular weight. For instance, ESIMS m/z data (e.g., 311.1 for analogous pyrazole-carboxylic acids) provide mass confirmation .
Q. What are the primary biological targets or activities associated with this compound?
Pyrazole-carboxylic acid derivatives often exhibit activity as enzyme modulators or receptor ligands. For example, structurally similar compounds like 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid show potential in disrupting enzyme-substrate interactions, though specific targets for this compound require further validation . Preliminary assays may include kinase inhibition or antimicrobial activity screens.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity often arise from differences in assay conditions or stereochemical variations. For example, the (2R,3R) stereoisomer of a related compound exhibited 10-fold higher receptor-binding affinity than its enantiomer . To address contradictions:
Q. What strategies optimize the yield of this compound during synthesis?
Yield optimization involves:
Q. How does the hydroxyethyl substituent influence the compound’s physicochemical properties?
The 2-hydroxyethyl group increases hydrophilicity, as evidenced by logP reductions in analogs (e.g., −1.2 for 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid vs. −0.8 for non-hydroxylated variants) . This enhances aqueous solubility, critical for in vivo bioavailability. Computational modeling (e.g., DFT) can predict electronic effects, such as altered HOMO-LUMO gaps affecting reactivity .
Q. What methodologies are recommended for analyzing stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C).
- HPLC-MS monitoring : Track degradation products (e.g., decarboxylation or hydroxylation byproducts) .
- Kinetic solubility assays : Use phosphate-buffered saline (PBS) or simulated gastric fluid to assess precipitation thresholds .
Methodological Considerations
Q. How should researchers handle safety and storage protocols for this compound?
- Safety : Wear PPE (gloves, goggles) due to risks of skin/eye irritation, as observed with structurally related pyrazole acids .
- Storage : Keep in sealed containers under inert gas (N) at −20°C to prevent hydrolysis or oxidation.
- Disposal : Follow hazardous waste guidelines, as pyrolysis may release toxic gases (e.g., NO) .
Q. What computational tools are effective for predicting interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450 isoforms).
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with activity trends .
Q. How can synthetic byproducts be characterized and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
